Glyceric acid calcium dihydrate, D-

Description

BenchChem offers high-quality Glyceric acid calcium dihydrate, D- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyceric acid calcium dihydrate, D- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

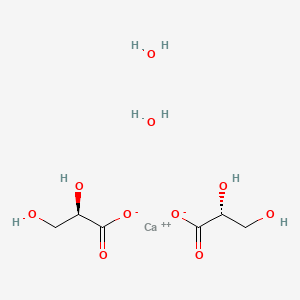

calcium;(2R)-2,3-dihydroxypropanoate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m11.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEVQKKVYQHNFW-AKYROZSLSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14CaO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201035987 |

Source

|

| Record name | D-Glyceric acid calcium salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6000-41-5 |

Source

|

| Record name | Glyceric acid calcium dihydrate, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glyceric acid calcium salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERIC ACID CALCIUM DIHYDRATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52904Y550S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biological Role of D-Glyceric Acid Calcium Salt in Serine Metabolism

Executive Summary: The Metabolic Bypass

D-Glyceric acid (DGA), specifically in its calcium salt form (Calcium D-glycerate), represents a critical yet underutilized metabolic intermediate bridging serine catabolism and glycolytic flux. While the phosphorylated pathway of serine biosynthesis (3-PG

For drug development professionals, Calcium D-glycerate is not merely a metabolite; it is an anaplerotic bypass agent . By entering the pathway downstream of serine deamination and reduction, it directly fuels the mitochondrial kinase GLYCTK, generating 2-phosphoglycerate (2-PG) and effectively recharging the glycolytic and TCA pools without the nitrogen load associated with amino acid catabolism. This guide dissects the mechanistic role of D-glycerate, its enzymatic regulation, and the protocols required to validate its flux in experimental systems.[1]

The Serine-Glycerate Nexus

To understand the utility of D-glyceric acid calcium salt, one must map its position relative to the two dominant serine pathways.

The Phosphorylated Pathway (Anabolic)

-

Direction: Glycolysis

Serine[2][3][4][5][6][7] -

Function: Biosynthesis of serine for protein, lipid, and nucleotide synthesis.[4][6]

-

Key Enzymes: PHGDH, PSAT1, PSPH.[4]

-

Relevance: Upregulated in many cancers to support rapid proliferation.

The Non-Phosphorylated (Glycerate) Pathway (Catabolic/Gluconeogenic)

-

Direction: Serine

Glycolysis[4] -

Function: Salvage of carbon from serine turnover; gluconeogenesis.

-

Mechanism:

-

Transamination: L-Serine is converted to Hydroxypyruvate by Serine:Pyruvate Aminotransferase (SPT).

-

Reduction: Hydroxypyruvate is reduced to D-Glycerate by Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR).

-

Phosphorylation (The Critical Step): D-Glycerate is phosphorylated to 2-Phosphoglycerate (2-PG) by D-Glycerate Kinase (GLYCTK).[8]

-

Crucial Distinction: In humans, GLYCTK is exclusively mitochondrial and produces 2-phosphoglycerate , whereas in plants, the analogous enzyme (GLYK) is chloroplastic/cytosolic and produces 3-phosphoglycerate. This mitochondrial localization in humans implies that Calcium D-glycerate supplementation directly influences mitochondrial bioenergetics.

Enzymology: GLYCTK as the Gatekeeper

The therapeutic potential of Calcium D-glycerate hinges on the activity of D-Glycerate Kinase (GLYCTK) (EC 2.7.1.31).

-

Substrate Specificity: Highly specific for D-glycerate; L-glycerate (associated with Hyperoxaluria Type II) is not a substrate.

-

Reaction:

-

Pathology: Deficiency leads to D-Glyceric Aciduria , characterized by metabolic acidosis and neurological impairment, confirming the enzyme's vital role in clearing D-glycerate and recycling it into energy metabolism.

Calcium D-Glycerate: Pharmacological Properties

Using the calcium salt form (DGAcs) rather than the free acid offers distinct advantages in experimental and therapeutic contexts:

| Parameter | Calcium D-Glycerate Characteristics |

| Solubility | High aqueous solubility compared to free acid; prevents rapid pH shifts in culture media. |

| Bioavailability | Calcium ion pairing facilitates passive diffusion or transport via MCTs (Monocarboxylate Transporters) in intestinal epithelium. |

| Mitochondrial Activation | Acts as a direct substrate for GLYCTK. Studies suggest it activates the Nrf2/HO-1 pathway and enhances mitochondrial respiration rates by bypassing the rate-limiting steps of serine deamination. |

| Stability | Resistant to spontaneous lactonization relative to the free acid form. |

Experimental Protocols

The following protocols are designed for researchers validating D-glycerate metabolism.

Protocol A: Coupled Spectrophotometric Assay for GLYCTK Activity

Objective: Quantify the rate of D-glycerate phosphorylation in mitochondrial lysates. Principle: The production of ADP by GLYCTK is coupled to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), resulting in NADH oxidation (absorbance decrease at 340 nm).

Reagents:

-

Buffer: 50 mM HEPES-KOH, pH 7.5.

-

Substrates: 5 mM D-Glyceric acid calcium salt, 2 mM ATP.

-

Cofactors: 10 mM MgCl₂, 100 mM KCl.

-

Coupling System: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.

-

Enzymes: Pyruvate Kinase (5 U/mL), Lactate Dehydrogenase (5 U/mL).

Procedure:

-

Lysate Prep: Isolate mitochondria from fresh tissue/cells via differential centrifugation. Resuspend in lysis buffer.

-

Blanking: In a quartz cuvette, mix Buffer, Cofactors, Coupling System, and Lysate. Incubate at 37°C for 2 minutes to consume background ADP.

-

Initiation: Add ATP to start the reaction. Monitor

for 1 minute (background rate). -

Reaction: Add D-Glyceric acid calcium salt. Monitor

for 3–5 minutes. -

Calculation:

(Where

Protocol B: LC-MS/MS Quantification of D-Glycerate in Plasma

Objective: Measure circulating D-glycerate levels following Calcium D-glycerate administration.

Methodology:

-

Sample Prep: Mix 50 µL plasma with 200 µL cold Methanol/Acetonitrile (1:1) containing internal standard (

-D-Glycerate). Vortex 30s, centrifuge 10 min at 15,000 x g. -

Chromatography:

-

Column: HILIC (e.g., Waters BEH Amide) or specialized Organic Acid column.

-

Mobile Phase A: 20 mM Ammonium Acetate, pH 9.0 (high pH aids deprotonation).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 50% B over 10 minutes.

-

-

Mass Spectrometry:

-

Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transition:

(D-Glycerate precursor to fragment).

-

Pathway Visualization

The following diagram illustrates the integration of D-Glyceric acid into the serine and glycolytic pathways.

Caption: Schematic of the non-phosphorylated serine pathway. Exogenous Calcium D-Glycerate enters the mitochondrial matrix, bypassing upstream deamination steps to fuel the glycolytic pool via GLYCTK.

References

-

Van Schaftingen, E. (1989).[9] "D-glycerate kinase deficiency as a cause of D-glyceric aciduria."[1][8][9][10][11] FEBS Letters, 243(2), 127-131.[9] Link

-

Sass, J. O., et al. (2010). "D-Glyceric aciduria: variants of the GLYCTK gene and correlation with the clinical phenotype." Journal of Inherited Metabolic Disease, 33, 353-357. Link

-

Habe, H., et al. (2011). "Enhancement of cell viability by D-glyceric acid in ethanol-dosed gastric cells." Journal of Bioscience and Bioengineering, 111(2), 206-209. Link

-

Guo, J., et al. (2010). "Human D-glycerate kinase, encoded by GLYCTK and deficient in D-glyceric aciduria, is a mitochondrial enzyme."[11] Human Mutation, 31(9), 1036-1044. Link

-

Pettit, F. H., et al. (1990). "Assay of D-glycerate kinase." Methods in Enzymology, 193, 143-148. Link

-

Kallio, J. P., et al. (2020). "Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans." International Journal of Molecular Sciences, 21(23), 9078. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism [frontiersin.org]

- 3. Glycolytic flux controls d-serine synthesis through glyceraldehyde-3-phosphate dehydrogenase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycolytic flux controls D-serine synthesis through glyceraldehyde-3-phosphate dehydrogenase in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism [frontiersin.org]

- 8. D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. metabolicsupport.org [metabolicsupport.org]

- 11. Human d-Glycerate Kinase, Encoded by GLYCTK and Deficient in d-Glyceric Aciduria, Is a Mitochondrial Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Stability of D-Glyceric Acid Calcium Dihydrate

Prepared by: Gemini, Senior Application Scientist

Abstract: The solid-state stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, bioavailability, and manufacturability. Hydrated forms, in particular, present unique challenges due to their sensitivity to environmental temperature and humidity. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of D-Glyceric acid calcium dihydrate, a simple organic salt, using a multi-modal analytical approach. We detail the theoretical underpinnings of hydrate stability and provide field-proven, step-by-step protocols for core analytical techniques, including X-Ray Powder Diffraction (XRPD), Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Vapor Sorption (DVS). By explaining the causality behind experimental choices and illustrating how data from these orthogonal techniques are synthesized, this guide serves as a practical blueprint for researchers, scientists, and drug development professionals tasked with characterizing the solid-state properties of hydrated pharmaceutical materials.

Introduction: The Critical Role of Solid-State Stability

In pharmaceutical development, the selection of the optimal solid form of an API is a decision with far-reaching consequences. Different solid forms, such as polymorphs, solvates, and hydrates, can exhibit diverse physicochemical properties, including solubility, dissolution rate, and physical stability.[1][2] These properties directly impact the drug product's bioavailability, manufacturability, and shelf-life.[1] Hydrates, crystalline solids containing water within their lattice structure, are of particular interest. Approximately one-third of pharmaceutical solids can exist in a hydrated form.[3][4]

The stability of a hydrate is a delicate thermodynamic balance, highly dependent on ambient temperature and relative humidity (RH). An unintended conversion from an anhydrous form to a hydrate, or from one hydrate state to another, can lead to:

-

Altered Bioavailability: Hydrates are often less soluble than their anhydrous counterparts, which can reduce dissolution rates and subsequent absorption.[3][5]

-

Manufacturing Challenges: Changes in crystal form can affect powder flow, compaction properties, and overall processability.

-

Reduced Shelf-Life: Physical and chemical degradation can be accelerated by the mobility of water molecules within the crystal lattice.

Therefore, a thorough understanding of a hydrate's thermodynamic stability is not merely an academic exercise; it is a regulatory expectation and a cornerstone of robust formulation development, as outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8][9] This guide uses D-Glyceric acid calcium dihydrate as a model compound to demonstrate a best-practice analytical workflow for establishing a comprehensive stability profile.

Subject Compound Profile: D-Glyceric Acid Calcium Dihydrate

-

IUPAC Name: calcium;bis((2R)-2,3-dihydroxypropanoate);dihydrate[10]

-

Molecular Formula: C₆H₁₄CaO₁₀[10]

-

Molecular Weight: 286.25 g/mol [10]

-

Structure: A calcium salt of the naturally occurring D-Glyceric acid, crystallized with two molecules of water.[11]

-

Known Properties: It is a powder or crystalline solid with a reported decomposition temperature of approximately 134 °C.

While a relatively simple molecule, its dihydrate nature makes it an excellent candidate for demonstrating the principles of thermodynamic stability assessment. The primary stability questions to address are:

-

Under what temperature conditions does it lose its water of hydration?

-

What is the critical relative humidity below which it becomes unstable?

-

Are the dehydration processes reversible?

-

Does dehydration lead to an amorphous form or a stable anhydrous crystalline form?

Theoretical Framework: Thermodynamics of Hydrated Salt Stability

The stability of a hydrate relative to its anhydrous form (or a lower hydrate) is governed by Gibbs free energy (ΔG). A phase transition will spontaneously occur only if it results in a decrease in the system's free energy. This relationship is heavily influenced by two key environmental factors: temperature (T) and water activity (a_w), which is directly related to relative humidity (RH).

The transition between a hydrate and its anhydrous form can be represented as: Anhydrate + nH₂O ⇌ Hydrate

The equilibrium point for this reaction is defined by a specific temperature and RH, known as the equilibrium relative humidity (ERH) .

-

If RH > ERH: The hydrate form is thermodynamically stable. The anhydrous form, if exposed to this humidity, will tend to convert to the hydrate.

-

If RH < ERH: The anhydrous form is thermodynamically stable. The hydrate will tend to lose water (effloresce) to form the anhydrate.

This relationship forms the basis of our analytical strategy. By systematically varying temperature and humidity and monitoring the material's response, we can map out its stability landscape.

Multi-Modal Analytical Approach for Stability Assessment

No single technique can fully elucidate the stability of a hydrate. A robust characterization relies on a combination of orthogonal methods that provide complementary information. The workflow below represents a self-validating system where the results of one technique confirm and build upon the findings of another.

Figure 1: Integrated workflow for hydrate stability assessment.

Initial Characterization: Confirming the Starting Material

The first step is to confirm the identity and purity of the starting material, D-Glyceric acid calcium dihydrate.

4.1.1 X-Ray Powder Diffraction (XRPD)

-

Causality: XRPD is the gold standard for identifying crystalline phases.[12][13] Each crystalline solid produces a unique diffraction pattern, or "fingerprint," based on its crystal lattice structure.[13][14] This analysis confirms that the initial material is a single, crystalline phase and provides a reference pattern against which to compare samples after stress testing.[1][15]

-

Protocol:

-

Gently grind a small amount (approx. 50-100 mg) of the sample to ensure random orientation, if necessary.[15]

-

Pack the sample into a standard sample holder.

-

Analyze using a diffractometer with Cu Kα radiation.

-

Scan over a 2θ range of 2° to 40° at a continuous scan rate.

-

Record the resulting diffractogram, noting the peak positions (in °2θ) and their relative intensities.

-

4.1.2 Thermogravimetric Analysis (TGA)

-

Causality: TGA measures changes in mass as a function of temperature.[16][17] It is used here to quantify the water content. For a dihydrate of D-Glyceric acid calcium (anhydrous MW = 250.22 g/mol ), the theoretical water content is 12.59% (2 * 18.02 / 286.25). TGA will verify if the measured weight loss upon heating corresponds to this value.[16]

-

Protocol:

4.1.3 Karl Fischer (KF) Titration

-

Causality: As a self-validating step, KF titration is performed to corroborate the water content measured by TGA. KF is a highly specific and accurate method for water determination.[19][20][21][22] A close match between the TGA weight loss and the KF water content provides high confidence that the observed weight loss is exclusively due to water.

-

Protocol (Volumetric):

-

Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.[21]

-

Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a dry endpoint.

-

Accurately weigh and add a sufficient amount of the sample to the vessel.

-

Titrate the sample with the standardized KF reagent to the electrometric endpoint.[21]

-

Calculate the percentage of water in the sample.

-

Thermal Analysis: Probing Dehydration and Decomposition

This phase investigates the material's behavior under thermal stress.

4.2.1 Thermogravimetric Analysis (TGA)

-

Causality: The TGA experiment from the initial characterization also serves as the primary thermal stability test. The thermogram reveals the temperature range over which dehydration occurs and if the two water molecules are lost in a single step or multiple steps.[16][23] It also identifies the onset of thermal decomposition (further weight loss after dehydration).[16]

4.2.2 Differential Scanning Calorimetry (DSC)

-

Causality: DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[24] While TGA shows if and when a mass loss occurs, DSC reveals the energetics of the process.[25] Dehydration is an endothermic process (requires energy input) and will appear as a peak in the DSC thermogram.[4] This confirms that the weight loss seen in TGA is a true desolvation event and not, for example, slow evaporation of surface water.[25]

-

Protocol:

-

Accurately weigh 2-5 mg of the sample into a vented aluminum DSC pan. A pinhole in the lid allows evolved water vapor to escape.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at the same rate as the TGA experiment (e.g., 10 °C/min) under a dry nitrogen purge.[26]

-

Record the heat flow versus temperature. The endothermic peak corresponding to dehydration should align with the weight loss step observed in the TGA.[27]

-

| Parameter | Expected Result for D-Glyceric Acid Calcium Dihydrate | Rationale |

| TGA Weight Loss | ~12.6% | Corresponds to the loss of two water molecules. |

| TGA Onset Temp. | > 50 °C | Dehydration onset provides a first indication of thermal stability.[27] |

| DSC Event | Sharp endotherm | A sharp peak indicates a crystalline-to-crystalline transition (dehydration). A broad peak might suggest loss from an amorphous or weakly bound state. |

| DSC/TGA Correlation | Dehydration endotherm temperature range matches the TGA weight loss range. | Confirms that the thermal event is associated with the mass loss. |

| TGA Decomposition | Onset > 130 °C | Confirms literature value and separates dehydration from decomposition. |

Hygroscopicity and Phase Integrity under Humidity Stress

This phase explores the material's behavior in the presence of water vapor, which is crucial for determining storage and handling requirements.

4.3.1 Dynamic Vapor Sorption (DVS)

-

Causality: DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of humidified gas.[5][28] The resulting sorption/desorption isotherm reveals the material's hygroscopicity, the critical RH at which it gains or loses water, and the reversibility of the process.[5][29][30]

-

Protocol:

-

Place 10-20 mg of the sample on the DVS microbalance.

-

Dry the sample in situ at 0% RH until mass equilibrium is reached. This establishes the anhydrous weight.

-

Increase the RH in steps (e.g., 10% steps from 0% to 90% RH), allowing the sample to reach mass equilibrium at each step (sorption curve).

-

Decrease the RH in the same steps back to 0% RH (desorption curve).

-

(Optional) Perform a second sorption cycle to check for hysteresis or changes in behavior.

-

4.3.2 Post-DVS XRPD

-

Causality: After the DVS experiment, the sample is analyzed by XRPD to determine if the crystal structure has changed. This is a critical self-validating step. If the DVS shows a reversible loss and regain of water, the post-DVS XRPD pattern should match the original pattern. If an irreversible change occurred (e.g., conversion to an amorphous form or a different polymorph), the XRPD pattern will be different.[31]

Figure 2: Relationship between environmental factors and hydrate stability.

Interpreting the Data: Building a Stability Profile

By synthesizing the data from all techniques, a comprehensive stability profile for D-Glyceric acid calcium dihydrate can be constructed.

-

From TGA/DSC: We learn the material is thermally stable up to a certain temperature, at which point it dehydrates. The weight loss confirms its nature as a dihydrate, and the endotherm confirms this is a phase transition.

-

From DVS: We identify the critical relative humidity (ERH). For example, if the DVS isotherm shows a sharp weight loss below 20% RH, this indicates the dihydrate is unstable in very dry environments. The shape of the isotherm classifies its hygroscopicity. A reversible isotherm suggests the material can safely cycle through humidity changes without losing its crystalline form.

-

From XRPD: The pre- and post-stress patterns provide the definitive answer on phase integrity. If the pattern is unchanged after dehydration and rehydration, we can conclude the crystal lattice is robust. If it becomes amorphous or changes to a new pattern, the material has undergone an irreversible transformation.

Example Stability Statement: "D-Glyceric acid calcium dihydrate is a crystalline solid, confirmed by XRPD. It contains approximately 12.6% water, consistent with its theoretical stoichiometry, as verified by TGA and Karl Fischer titration. Thermal analysis shows a single-step dehydration event with an onset at 85 °C, followed by decomposition above 140 °C. DVS analysis reveals the dihydrate is stable between 20% and 90% RH at 25 °C. Below 20% RH, it reversibly dehydrates to a stable anhydrous form. This reversibility was confirmed by post-DVS XRPD analysis, which showed a return to the original dihydrate crystal structure upon re-equilibration at ambient humidity. The material can be classified as slightly hygroscopic."

Conclusion and Recommendations

The multi-modal analytical approach described provides a robust and scientifically sound method for characterizing the thermodynamic stability of D-Glyceric acid calcium dihydrate. This workflow, which emphasizes orthogonal techniques and self-validating protocols, allows for a confident determination of critical stability parameters.

Based on this characterization, recommendations for handling, storage, and manufacturing can be made with high confidence. For instance, the data would inform whether the API needs to be stored under controlled humidity conditions to prevent dehydration or whether it is robust enough for processing in a standard manufacturing environment. This fundamental understanding is essential for mitigating risks in drug development and ensuring the delivery of a safe, effective, and stable final product, in line with the principles of ICH guidelines.[6][8]

References

-

Bhatt, A. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]

-

Cervellino, A. (2018, February 2). The Power of Synchrotron X-Ray Powder Diffraction for the Characterization of Pharmaceuticals. American Pharmaceutical Review. [Link]

-

Purple Diamond. (2025, January 21). Understanding ICH Guidelines for Stability Testing. Purple Diamond. [Link]

-

Lu, J., & Rohani, S. (2012). A rapid approach to the preliminary assessment of the physical stability of pharmaceutical hydrates. Journal of Pharmaceutical Sciences, 101(10), 3849-3857. [Link]

-

Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

-

BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. [Link]

-

Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]

-

Wzgarda, A., et al. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia MDPI. [Link]

-

Patel, R., et al. (2020). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1316-1333. [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

-

Wzgarda, A., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(19), 4591. [Link]

-

United States Pharmacopeia. (2022, May 1). <941> CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). US Pharmacopeia. [Link]

-

EMA. (2003, February). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

-

AZoM. (2015, April 8). Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss. AZoM. [Link]

-

Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. [Link]

-

PubChem. (n.d.). Glyceric acid calcium dihydrate, D-. National Center for Biotechnology Information. [Link]

-

Pharma Drama. (2024, March 23). What are pharmaceutical hydrates and solvates? YouTube. [Link]

-

Thermal Support. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. [Link]

-

European Commission's Food Safety. (n.d.). D-glyceric acid, (may contain also L-enantiomer of glyceric acid (2,3- dihydroxy propanoic acid), trade. European Commission. [Link]

-

Wikipedia. (n.d.). Dynamic vapor sorption. Wikipedia. [Link]

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Improved Pharma. [Link]

-

Wikipedia. (n.d.). Karl Fischer titration. Wikipedia. [Link]

-

TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. [Link]

-

Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. [Link]

-

Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

-

Ami Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates. Ami Instruments. [Link]

-

Surface Measurement Systems. (2013, June 5). Investigation of Channel Hydrate Formation and Loss Using the DVS. Surface Measurement Systems. [Link]

-

PPD. (n.d.). Determining Water Content with a Novel Karl Fischer Titration Approach. PPD. [Link]

-

ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories. [Link]

-

Scharlab. (n.d.). Karl Fischer water content titration. Scharlab. [Link]

-

The Royal Society of Chemistry. (n.d.). Figure 1. Differential scanning calorimetry (DSC) traces for DOPE fully hydrated in water. The Royal Society of Chemistry. [Link]

-

TA Instruments. (n.d.). Thermal Analysis to Determine Various Forms of Water Present in Hydrogels. TA Instruments. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). EPFL. [Link]

-

ResearchGate. (n.d.). A differential scanning calorimetry (DSC) scan of a hydrated and of a partially dehydrated.... ResearchGate. [Link]

-

Nakano, M., et al. (2010). Discrepancy between thermodynamic and kinetic stabilities of the tert-butanol hydrates and its implication for obtaining pharmaceutical powders by freeze-drying. Chemical Communications, 46(31), 5698-5700. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ardena.com [ardena.com]

- 6. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]

- 7. biobostonconsulting.com [biobostonconsulting.com]

- 8. One moment, please... [ijset.in]

- 9. ICH Official web site : ICH [ich.org]

- 10. Glyceric acid calcium dihydrate, D- | C6H14CaO10 | CID 17749140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. food.ec.europa.eu [food.ec.europa.eu]

- 12. pharmtech.com [pharmtech.com]

- 13. improvedpharma.com [improvedpharma.com]

- 14. moodle2.units.it [moodle2.units.it]

- 15. usp.org [usp.org]

- 16. improvedpharma.com [improvedpharma.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. epfl.ch [epfl.ch]

- 19. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 20. mt.com [mt.com]

- 21. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 22. Karl Fischer water content titration - Scharlab [scharlab.com]

- 23. ami-instruments.com [ami-instruments.com]

- 24. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 25. thermalsupport.com [thermalsupport.com]

- 26. rsc.org [rsc.org]

- 27. A rapid approach to the preliminary assessment of the physical stability of pharmaceutical hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 29. azom.com [azom.com]

- 30. tainstruments.com [tainstruments.com]

- 31. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

An In-depth Technical Guide to D-Glyceric Acid Calcium Dihydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of D-Glyceric acid calcium dihydrate, a molecule of significant interest in chemical synthesis and the life sciences. From its fundamental physicochemical properties to its applications as a chiral building block in drug development, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical industry.

Core Molecular and Physical Properties

D-Glyceric acid is a naturally occurring three-carbon sugar acid.[1][2] It is the D-enantiomer of glyceric acid and serves as a metabolite of glycerol in various organisms, including humans.[1][2] For laboratory and industrial applications, it is commonly supplied as its stable calcium salt dihydrate.

Key Identifiers and Molecular Data

A precise understanding of the fundamental properties of D-Glyceric acid calcium dihydrate is paramount for its effective use in research and development. The following table summarizes its key molecular and physical data.

| Property | Value | Source(s) |

| Chemical Name | D-Glyceric acid calcium salt dihydrate | [3][4] |

| Synonyms | (R)-2,3-Dihydroxypropanoic acid calcium salt dihydrate | [3] |

| CAS Number | 6000-41-5 | [3][5] |

| Molecular Formula | [HOCH₂CH(OH)CO₂]₂Ca·2H₂O | [3][4] |

| Molecular Weight | 286.25 g/mol | [3][5] |

| Appearance | Powder or crystals | [3][4] |

| Melting Point | 134 °C (decomposes) | [3][4] |

| Optical Activity | [α]20/D +13° (c=5 in H₂O) | [3][4] |

| pKa of D-Glyceric acid | 3.52 (at 25°C) | [6][7] |

| Solubility | Miscible with water and alcohol. Soluble in DMSO (≥ 100 mg/mL). Nearly insoluble in ether. | [6][7] |

Synthesis of D-Glyceric Acid: Pathways to a Versatile Chiral Molecule

The enantiomerically pure form of D-Glyceric acid is crucial for its application in stereospecific synthesis. Two primary routes for its production are prevalent: biotechnological fermentation and chemical synthesis.

Biotechnological Production from Glycerol

The microbial fermentation of glycerol, a readily available byproduct of biodiesel production, presents a sustainable and highly enantioselective route to D-Glyceric acid.[8] Acetic acid bacteria, such as Gluconobacter and Acetobacter species, are particularly efficient in this biotransformation.[8][9]

The underlying biochemical pathway involves the oxidation of glycerol. This process is advantageous as it often directly yields the desired D-enantiomer with high purity.

Caption: Stereospecific synthesis of D-Glyceric acid from L-Serine.

-

Dissolution: L-serine is dissolved in a cold, acidic aqueous solution (e.g., dilute sulfuric acid).

-

Diazotization: A solution of sodium nitrite is added dropwise to the L-serine solution while maintaining a low temperature. This in-situ formation of nitrous acid reacts with the primary amine of L-serine to form a diazonium salt intermediate.

-

Hydrolysis: The unstable diazonium salt spontaneously hydrolyzes, replacing the diazonium group with a hydroxyl group, yielding D-Glyceric acid with retention of configuration.

-

Isolation: The D-Glyceric acid is then isolated from the reaction mixture and can be further purified.

Analytical Methodologies for Quality Control

Robust analytical methods are essential for verifying the identity, purity, and enantiomeric excess of D-Glyceric acid and its derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Analysis of D-Glyceric Acid

The quantification of D-Glyceric acid in fermentation broths or reaction mixtures is typically achieved using HPLC with refractive index (RI) or ultraviolet (UV) detection.

-

Column: An ion-exchange column, such as those with a sulfonated divinylbenzene-styrene resin, is commonly employed.

-

Mobile Phase: A dilute aqueous solution of a strong acid, like sulfuric acid (e.g., 5 mM), is used as the mobile phase.

-

Flow Rate: A typical flow rate is in the range of 0.5-0.8 mL/min.

-

Temperature: The column is often heated (e.g., to 60-70 °C) to improve peak shape and resolution.

-

Detection: A Refractive Index (RI) detector is suitable for detecting D-Glyceric acid.

-

Quantification: The concentration of D-Glyceric acid is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.

Spectroscopic Characterization

Spectroscopic techniques provide crucial information for the structural elucidation and confirmation of D-Glyceric acid calcium dihydrate.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of D-Glyceric acid calcium dihydrate will exhibit characteristic absorption bands corresponding to its functional groups. These include a broad O-H stretching band from the hydroxyl groups and water of hydration, C-H stretching bands, and a strong carboxylate (COO⁻) stretching band, which is indicative of the salt form. An FT-IR spectrum is available on PubChem for reference. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. The spectrum of D-Glyceric acid will show distinct signals for the protons on the chiral center and the CH₂ group.

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For D-Glyceric acid, three distinct signals corresponding to the carboxyl carbon, the CH-OH carbon, and the CH₂-OH carbon are expected.

-

Applications in Drug Development and Research

The inherent chirality and multiple functional groups of D-Glyceric acid make it a valuable chiral building block in the synthesis of complex molecules, particularly pharmaceuticals. [10][11][12]

Chiral Building Block in Asymmetric Synthesis

D-Glyceric acid serves as a versatile starting material for the synthesis of other important chiral intermediates. [10]For instance, it can be converted into (R)-glyceraldehyde acetonide, a key precursor in the stereoselective synthesis of β-lactams, which form the core structure of many antibiotic drugs. [10]Furthermore, it is used in the synthesis of chiral glycerides. [13][14] The general strategy involves the protection of the diol functionality, often as an acetonide, which allows for selective chemical transformations at the carboxylic acid group.

Caption: D-Glyceric acid as a precursor to valuable chiral intermediates.

Biological and Therapeutic Research

D-Glyceric acid is an endogenous metabolite, and its levels can be indicative of certain metabolic disorders, such as D-glyceric aciduria. [1]As such, its sodium and calcium salts are used as research chemicals in the study of these conditions. [15]There is also interest in its potential to activate mitochondrial metabolism. [1]

Safety, Handling, and Storage

Proper handling and storage of D-Glyceric acid calcium dihydrate are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Safety Precautions: It is recommended to handle D-Glyceric acid calcium dihydrate in a well-ventilated area. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [3][16]For powdered forms, a dust respirator may be appropriate to avoid inhalation. [16][17]* Toxicology: While comprehensive toxicological data for the calcium dihydrate salt is limited, studies on glyceric acid suggest it is well-tolerated and does not pose a significant safety risk at recommended doses. [18]It is considered to be a skin and serious eye irritant. [1]* Storage: D-Glyceric acid calcium dihydrate should be stored in a tightly closed container in a cool, dry place, protected from light. [16][19]

Conclusion

D-Glyceric acid calcium dihydrate is a compound with significant utility in both academic research and industrial drug development. Its value as a renewable, chiral building block is well-established, providing a gateway to a variety of complex and medicinally relevant molecules. A thorough understanding of its properties, synthesis, and analytical methods, as outlined in this guide, is crucial for harnessing its full potential.

References

- BenchChem. (2025). Application of D-Glyceric Acid as a Chiral Building Block in Organic Synthesis.

- BenchChem. (2025). Comparative study of different synthetic routes to D-glyceric acid.

- Sigma-Aldrich. D-Glyceric acid calcium salt dihydrate 99%.

- ChemicalBook. glyceric acid CAS#: 473-81-4.

- PubMed. (n.d.). The synthesis of chiral glycerides starting from D- and L-serine.

- Research Solutions Pages. (n.d.). The synthesis of Chiral Glycerides starting from D- and L-serine.

- Merck Index. (n.d.). Glyceric Acid.

- Cambridge Isotope Laboratories, Inc. L-Glyceric acid, calcium salt dihydrate (¹³C₃, 99%).

- PubChem. Glyceric acid calcium dihydrate, D-.

- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET - Calcium DL-Glycerate Hydrate.

- FooDB. (2010, April 8). Showing Compound Glyceric acid (FDB012242).

- FooDB. (2010, April 8). Showing Compound D-Glyceric acid (FDB008493).

- Actylis Lab Solutions. (2024, May 24). SAFETY DATA SHEET.

- European Commission's Food Safety. (n.d.). D-glyceric acid, (may contain also L-enantiomer of glyceric acid (2,3- dihydroxy propanoic acid), trade. Retrieved from European Commission's Food Safety website.

- SpectraBase. DL-glyceric acid - Optional[1H NMR] - Chemical Shifts.

- American Chemical Society. (2025, April 28). D-Glyceric acid.

- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.

- LGC Standards. D-Glyceric Acid Calcium Salt Dihydrate.

- Alkali Scientific. ᴅ-Glyceric acid calcium salt dihydrate, 1 X 1 g (367494-1G).

- Sigma-Aldrich. D -Glyceric acid 99 6000-41-5.

- Spectrum Chemical. (2009, June 8). Material Safety Data Sheet.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Gunawan, & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

- Wikipedia. Glyceric acid.

- Fisher Scientific. Sigma Aldrich D-Glyceric Acid Calcium Salt Dihydrate 5 g.

- PMC. (2018, May 15). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections.

- Patsnap Eureka. (2025, July 23). Glycerol's Contribution to Improved Drug Delivery Systems.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- PubMed. (2009, September 15). Biotechnological production of D-glyceric acid and its application.

- ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- PMC. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- ResearchGate. Biotechnological production of D-glyceric acid and its application.

- MedchemExpress.com. D-Glyceric acid sodium.

- Fisher Scientific. (2015, June 19). Safety Data Sheet.

- United States Biological. L-Glyceric acid calcium salt dihydrate CAS 6057-35-8,14028-63-8.

- PubMed. (2012, December 15). Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol.

- Amgen Biotech Experience. (2005, October 10). Glycerin MSDS.

- Santa Cruz Biotechnology. SAFETY DATA SHEET.

Sources

- 1. acs.org [acs.org]

- 2. Glyceric acid - Wikipedia [en.wikipedia.org]

- 3. D -Glyceric acid 99 6000-41-5 [sigmaaldrich.com]

- 4. alkalisci.com [alkalisci.com]

- 5. Glyceric acid calcium dihydrate, D- | C6H14CaO10 | CID 17749140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. glyceric acid CAS#: 473-81-4 [m.chemicalbook.com]

- 7. Glyceric Acid [drugfuture.com]

- 8. Biotechnological production of D-glyceric acid and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 12. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The synthesis of chiral glycerides starting from D- and L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. | PDF or Rental [articles.researchsolutions.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. food.ec.europa.eu [food.ec.europa.eu]

- 19. isotope.com [isotope.com]

Solubility Profile of Calcium D-Glycerate Dihydrate in Aqueous Solvents

[1]

Content Type: Technical Guide & Whitepaper Audience: Pharmaceutical Scientists, Formulation Engineers, and Academic Researchers[1]

Executive Summary

Calcium D-glycerate dihydrate (Calcium bis(2,3-dihydroxypropanoate) dihydrate) is a calcium salt of D-glyceric acid, distinct from the widely available calcium D-glucarate.[1] While calcium glucarate is sparingly soluble, calcium D-glycerate exhibits significant aqueous solubility , making it a viable candidate for liquid pharmaceutical formulations and metabolic support solutions.[1]

This guide provides a definitive physicochemical profile of the compound, contrasting its behavior with structural analogs (e.g., calcium lactate).[1] It establishes a self-validating experimental protocol for precise solubility determination, addressing the scarcity of standardized solubility constants in public literature.

Physicochemical Characterization

Understanding the solubility of calcium D-glycerate requires a structural analysis of the solute-solvent interaction. Unlike the rigid, dicarboxylic lattice of calcium glucarate, calcium glycerate possesses a more flexible structure with high hydrogen-bonding potential.[1]

Compound Identity

| Parameter | Specification |

| IUPAC Name | Calcium; bis((2R)-2,3-dihydroxypropanoate); dihydrate |

| CAS Number | 6000-41-5 (D-isomer); 67525-74-0 (DL-isomer) |

| Molecular Formula | |

| Molecular Weight | ~286.25 g/mol (Dihydrate) |

| Coordination |

Solubility Mechanism

The dissolution of calcium D-glycerate is driven by the hydration of the calcium cation (

-

Enthalpic Contribution: The lattice energy is overcome by the high solvation energy of the

ion. -

Entropic Contribution: The release of the two water molecules from the crystal lattice into the bulk solvent provides a favorable entropic gain (

).

Aqueous Solubility Profile

Pure Water Systems

Qualitative and semi-quantitative data indicate that calcium D-glycerate is readily soluble in water at ambient temperatures, contrasting sharply with the "sparingly soluble" nature of calcium D-glucarate (

-

Estimated Solubility: Comparable to Calcium Lactate (~50–90 g/L at 25°C).[1] The additional hydroxyl group on the glycerate chain (relative to lactate) typically enhances hydrophilicity, potentially exceeding 100 g/L depending on polymorph purity.[1]

-

Temperature Dependence: Solubility is endothermic , increasing with temperature.[1] Purification protocols utilize this property, dissolving the salt in hot water and crystallizing upon cooling [1].

Binary Solvent Systems (Water-Ethanol)

Calcium D-glycerate follows a classic "antisolvent" profile in alcohol-water mixtures.[1]

-

High Ethanol Fraction: Insoluble.[1]

-

Application: This differential is the basis for purification. Adding ethanol to a saturated aqueous solution of calcium glycerate precipitates the pure dihydrate salt [1].

Comparative Solubility Data

| Compound | Anion Structure | Aqueous Solubility (25°C) | Classification |

| Ca D-Glycerate | 2,3-dihydroxypropanoate (3C) | High (Est. >50 g/L) | Soluble |

| Ca L-Lactate | 2-hydroxypropanoate (3C) | ~45–65 g/L | Soluble |

| Ca D-Glucarate | D-glucarate (6C, dicarboxylic) | ~0.02 g/L | Sparingly Soluble |

Critical Note: Researchers must verify the CAS number of their starting material. Confusion between "Glycerate" (3-carbon) and "Glucarate" (6-carbon) is a common source of formulation failure.[1]

Thermodynamic Logic & Pathway

The following diagram illustrates the thermodynamic decision-making process for predicting and optimizing solubility.

Figure 1: Thermodynamic pathway governing the dissolution and precipitation of Calcium D-Glycerate.[1]

Experimental Methodology: Determination of Equilibrium Solubility

Since precise industrial standard values for Calcium D-Glycerate are often proprietary, the following self-validating protocol is required to determine the exact solubility limit (

Protocol: Isothermal Shake-Flask Method

Objective: Determine

-

Preparation: Add excess Calcium D-Glycerate Dihydrate solid to 50 mL of degassed, deionized water in a borosilicate glass flask. Ensure visible solid remains at the bottom.

-

Equilibration:

-

Filtration:

-

Filter the supernatant through a 0.45 µm hydrophilic PTFE syringe filter.

-

Pre-saturation:[1] Discard the first 2 mL of filtrate to prevent filter adsorption errors.

-

-

Quantification (Complexometric Titration):

-

Calculation:

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the gravimetric or titrimetric determination of solubility.

Formulation Implications

Bioavailability

The high aqueous solubility of calcium glycerate suggests superior bioavailability compared to calcium glucarate. The dissolved glycerate anion is readily absorbed via monocarboxylate transporters (MCTs) in the intestinal epithelium.

Stability in Solution

-

pH Sensitivity: While the salt is stable in neutral water, highly acidic environments (pH < 3) may protonate the glycerate anion, shifting the equilibrium toward free glyceric acid.[1]

-

Hygroscopicity: The dihydrate form is generally stable, but exposure to high humidity may lead to deliquescence due to its high solubility. Storage in desiccated conditions is recommended.[1]

References

-

Fenton, H. J. H., & Wilks, W. A. R. (1912).[1][4] Studies on Certain Aliphatic Hydroxy-acids.[1] Journal of the Chemical Society, Transactions.

-

ChemicalBook. (2023).[1] Calcium DL-glycerate dihydrate Product Properties.[1][3][5][1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 17749140, Glyceric acid calcium dihydrate, D-.[1][1]

-

Cayman Chemical. (2023).[1] Calcium D-Glucarate (Contrast Reference).[1][6][7][1]

Sources

- 1. Calcium D-glucarate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. DL-GLYCERIC ACID HEMICALCIUM SALT HYDRATE | 67525-74-0 [amp.chemicalbook.com]

- 4. zenodo.org [zenodo.org]

- 5. CAS 67525-74-0: dl-glyceric acid hemicalcium hydrate [cymitquimica.com]

- 6. Calcium D-Glucarate: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. altmedrev.com [altmedrev.com]

The Bioenergetic Shunt: Pharmacological Mechanism of D-Glyceric Acid Calcium in Ethanol Oxidation

Content Type: Technical Whitepaper Audience: Drug Development Professionals, Metabolic Researchers, and Hepatologists. Subject: Calcium D-Glycerate (D-Glyceric Acid Calcium Salt)

Executive Summary: The NAD+ Regeneration Bottleneck

In the landscape of alcohol metabolism therapeutics, D-Glyceric Acid Calcium (DGA-Ca) represents a distinct metabolic intervention compared to the more commonly known Calcium D-Glucarate. While D-Glucarate functions primarily in Phase II detoxification (glucuronidation), D-Glyceric acid operates on bioenergetics and redox homeostasis .

The pharmacological efficacy of DGA-Ca in accelerating alcohol metabolism relies on a specific "bioenergetic shunt." By entering the glycolytic/gluconeogenic pathway via Glycerate Kinase , DGA-Ca acts as an ATP sink. This rapid consumption of ATP increases the cytosolic ADP concentration, which in turn stimulates mitochondrial respiration (OxPhos). The accelerated mitochondrial activity drives the re-oxidation of cytosolic NADH via the Malate-Aspartate shuttle, effectively bypassing the rate-limiting step of Alcohol Dehydrogenase (ADH).

This guide details the molecular mechanism, kinetic validation, and experimental protocols required to evaluate DGA-Ca as a metabolic accelerator.

Chemical Identity & Pharmacokinetics

It is imperative to distinguish the active moiety from similar sugar acids.

-

Compound: Calcium D-Glycerate (Calcium salt of (2R)-2,3-dihydroxypropanoic acid).

-

Molecular Formula:

(assuming 2:1 stoichiometry) or -

Cellular Entry: D-Glycerate enters hepatocytes via the monocarboxylate transporters (MCTs) or specific anion exchangers, where it immediately enters the cytosolic metabolic pool.

Core Pharmacological Mechanism

The metabolism of ethanol is kinetically zero-order (constant rate) because the enzyme Alcohol Dehydrogenase (ADH) becomes saturated at low concentrations. However, the true bottleneck is not the enzyme itself, but the availability of its cofactor, NAD+ .

The "Stalled" State (Acute Intoxication)

-

Ethanol Oxidation: Ethanol + NAD+

Acetaldehyde + NADH + H+. -

The Blockade: As NADH accumulates, the cytosolic NADH/NAD+ ratio spikes.

-

Inhibition: High NADH acts as a competitive inhibitor to ADH and slows the cycle. The mitochondria cannot oxidize cytosolic NADH fast enough because the shuttle systems are rate-limited by the mitochondrial proton motive force.

The D-Glycerate Acceleration (The "Spark")

D-Glycerate acts as a metabolic primer. Its mechanism can be described in three coupled phases:

-

The ATP Sink (Glycerate Kinase): Upon entry, D-Glycerate is rapidly phosphorylated by the liver-specific enzyme Glycerate Kinase (EC 2.7.1.31).

Crucial Note: This reaction consumes ATP and generates ADP in the cytosol. -

Respiratory Control (The ADP Signal): Mitochondrial respiration is tightly controlled by the availability of ADP (State 3 respiration). The surge in cytosolic ADP from Step 1 signals the mitochondria to accelerate Oxidative Phosphorylation to replenish ATP.

-

The Shuttle Pull (Redox Restoration): To support this accelerated respiration, the mitochondria must consume reducing equivalents. This creates a "suction" effect on the Malate-Aspartate Shuttle , pulling NADH out of the cytosol and into the mitochondrial electron transport chain.

-

Result: Cytosolic NAD+ is regenerated rapidly.

-

Outcome: ADH is "unlocked," and ethanol oxidation accelerates (observed +25-30% increase in elimination rates).

-

Visualization: The Metabolic Gearbox

Figure 1: The Bioenergetic Coupling. D-Glycerate hydrolysis of ATP drives mitochondrial respiration, which in turn accelerates the recycling of NADH to NAD+, removing the brake on Alcohol Dehydrogenase.

Secondary Effects: Cytoprotection & Acetaldehyde

While the primary mechanism is metabolic acceleration, DGA-Ca exhibits secondary pharmacological benefits:

-

Gastric Cytoprotection:

-

Mechanism:[4][5][6] Direct interaction with gastric mucosal cells.

-

Data: In vitro studies (Habe et al.) demonstrate that D-Glyceric acid (specifically the racemic and D-forms) significantly improves cell viability in gastric cells exposed to 2-3% ethanol concentrations. This suggests a membrane-stabilizing or anti-apoptotic effect independent of hepatic metabolism.

-

-

Acetaldehyde Clearance:

-

By accelerating the overall flux of the respiratory chain, ALDH (Aldehyde Dehydrogenase) activity is also supported, preventing the "backlog" of toxic acetaldehyde, provided that mitochondrial capacity is not exceeded.

-

Experimental Protocols for Validation

To validate this mechanism in a drug development context, the following self-validating protocols are recommended.

Protocol A: Hepatocyte Metabolic Flux Analysis (In Vitro)

Objective: Quantify the "ATP Sink" effect and Oxygen Consumption Rate (OCR).

-

Isolation: Isolate primary hepatocytes from Sprague-Dawley rats via collagenase perfusion.

-

Plating: Seed hepatocytes (20,000 cells/well) in XF96 cell culture microplates (Agilent Seahorse format).

-

Media: Krebs-Henseleit buffer (low glucose).

-

Injection Strategy:

-

Port A: Ethanol (100 mM final).

-

Port B: D-Glyceric Acid Calcium (varying concentrations: 0.1, 0.5, 1.0 mM).

-

Port C: Oligomycin (ATP synthase inhibitor - control).

-

-

Measurement:

-

Measure OCR (Oxygen Consumption Rate) .

-

Success Criteria: DGA-Ca injection must cause an immediate, dose-dependent spike in OCR (indicating ADP-driven respiration) concurrent with a sustained OCR elevation compared to Ethanol-only wells.

-

Validation: If Oligomycin blocks the DGA-induced spike, the mechanism is confirmed as ATP-synthase coupled.

-

Protocol B: Cytosolic Redox State Assay (NADH/NAD+ Ratio)

Objective: Prove that DGA-Ca restores the NAD+ pool.

| Step | Action | Causality |

| 1 | Incubate Hepatocytes | Stabilize metabolism. |

| 2 | Challenge | Add Ethanol (50mM) |

| 3 | Quench | Rapid lysis with acidic extraction buffer (preserves NAD+) and alkaline buffer (preserves NADH). |

| 4 | Cycling Assay | Use WST-1 or colorimetric cycling assay to quantify NAD+ and NADH. |

| 5 | Calculation | Calculate Ratio: |

| 6 | Target Data | Ethanol control will show high ratio (>0.5). DGA-Ca group should show significantly lower ratio (<0.2), approaching saline control. |

Critical Analysis & Limitations

-

Stoichiometry Limits: The acceleration is limited by the maximal velocity (

) of Glycerate Kinase. Once this enzyme is saturated, adding more DGA-Ca will not further increase ADP generation. -

Mitochondrial Health: This mechanism relies entirely on functional mitochondria. In cases of severe alcoholic liver disease (steatohepatitis) where mitochondria are damaged, DGA-Ca efficacy may be blunted.

-

Differentiation: Researchers must ensure the source material is D-Glyceric Acid , not D-Glucaric Acid. The latter inhibits beta-glucuronidase and has no immediate effect on the NADH/NAD+ redox state.

References

-

Eriksson, C. J., et al. (2007). "Acceleration of Ethanol and Acetaldehyde Oxidation by D-Glycerate in Rats."[7] Metabolism: Clinical and Experimental, 56(7), 895–898.

-

Habe, H., et al. (2011). "Effect of Glyceric Acid Calcium Salt on the Viability of Ethanol-Dosed Gastric Cells." Journal of Oleo Science, 60(11), 585–590.

-

Habe, H., et al. (2021/2025). "Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans."[3] Frontiers in Aging, 2:752636.[8]

-

Landau, B. R., et al. (1996). "Glycerol metabolism in the human liver." Journal of Applied Physiology, 81(5), 2239-2244. (Foundational reference for glycerate/glycerol kinase pathways).[9][10]

Sources

- 1. THE OXIDATION OF D- AND L-GLYCERATE BY RAT LIVER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of d- and l-[3-14C]glycerate by liver tissue of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Glycerate kinase - Wikipedia [en.wikipedia.org]

- 6. Acceleration of ethanol and acetaldehyde oxidation by D-glycerate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of glyceric acid calcium salt on the viability of ethanol-dosed gastric cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50-60-Year-Old Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. avys.omu.edu.tr [avys.omu.edu.tr]

- 10. Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation and Optimization of D-Glyceric Acid Calcium Salt (Dihydrate) Solutions for Mammalian Cell Culture

Abstract

D-Glyceric acid (as Calcium D-glycerate dihydrate) is a critical metabolic intermediate used to interrogate glycolytic bypass pathways, mitochondrial respiration, and serine metabolism. However, its application in cell culture is frequently compromised by the "Calcium Confound"—the unintentional precipitation of calcium phosphate when high-molarity calcium salts are introduced to phosphate-rich media (e.g., DMEM, RPMI). This Application Note provides a standardized, self-validating protocol for preparing stable 100 mM stock solutions, ensuring precise metabolic dosing while mitigating ionic precipitation risks.

Introduction: Metabolic Utility and Chemical Constraints

D-Glyceric acid is a sugar acid derived from the oxidation of glycerol.[1][2] In mammalian physiology, it enters the glycolytic pathway primarily through conversion to 2-phosphoglycerate (2-PG) by the enzyme glycerate kinase (GLYCTK). This bypasses the upper regulatory steps of glycolysis (Hexokinase/PFK), making it a valuable tool for studying metabolic flux, particularly in hepatocytes and renal cells.

The "Calcium Confound"

Researchers often overlook the cation load. D-Glyceric acid is commercially available as a calcium salt (Calcium D-glycerate dihydrate).[3][4][5]

-

Stoichiometry: 1 mole of salt yields 2 moles of D-Glycerate and 1 mole of Ca²⁺ .

-

Solubility Limit: While the salt is soluble in water, the free Calcium ion (Ca²⁺) reacts readily with inorganic phosphate (Pi) present in standard culture media (DMEM contains ~0.9 mM Pi).

-

Critical Threshold: When [Ca²⁺] × [Pi] exceeds the solubility product constant (

), insoluble calcium phosphate precipitates (hydroxyapatite precursors) form. This not only alters the media composition but causes physical stress to cells (often mistaken for drug toxicity) and can induce pseudo-transfection artifacts.

Material Specifications

| Property | Specification |

| Compound Name | D-Glyceric acid calcium salt dihydrate |

| Synonyms | Calcium D-glycerate; (R)-2,3-Dihydroxypropanoic acid calcium salt |

| CAS Number | 6000-41-5 |

| Molecular Formula | (C₃H₅O₄)₂Ca[3][4][5][6] · 2H₂O |

| Molecular Weight | 286.25 g/mol |

| Solubility | Soluble in water; Insoluble in Ethanol/Acetone |

| Storage (Solid) | Room Temperature (Desiccated) |

| Storage (Solution) | -20°C (Stable for 3 months) |

Pre-Formulation Considerations (Expertise & Logic)

Solvent Selection

DO NOT dissolve the stock powder in PBS (Phosphate Buffered Saline) or Culture Media.

-

Reasoning: The high concentration of calcium in the stock solution (e.g., 100 mM) will instantly precipitate with the phosphates in PBS, creating a cloudy suspension that cannot be filter-sterilized.

-

Correct Solvent: Use Milli-Q (Type 1) Water or 0.9% NaCl (Saline).

Dosing Strategy

To achieve a specific concentration of the metabolite (D-Glycerate), you must account for the 2:1 stoichiometry.

-

Target: 10 mM D-Glycerate

-

Required Salt Concentration: 5 mM Calcium D-Glycerate

-

Resulting Calcium Load: +5 mM Ca²⁺ (Significant increase over the standard ~1.8 mM in DMEM)

Warning: If your experimental design requires >10 mM D-Glycerate, consider using a custom calcium-free medium base to compensate for the extra calcium added by the supplement.

Protocol: Preparation of 100 mM Stock Solution

This protocol yields 10 mL of a 100 mM stock solution (providing 200 mM D-Glycerate).

Equipment

-

Analytical Balance (0.1 mg precision)

-

15 mL Polypropylene Conical Tube (sterile)

-

0.22 µm PES (Polyethersulfone) Syringe Filter (Low protein binding)

-

Sterile 10 mL Syringe

-

Vortex Mixer

Step-by-Step Methodology

-

Calculation:

-

Weighing:

-

Weigh 286.3 mg of D-Glyceric acid calcium salt dihydrate into a sterile weigh boat. Transfer to a 15 mL conical tube.

-

-

Dissolution (The Critical Step):

-

Add 8 mL of sterile Milli-Q water.

-

Note: Do not add the full 10 mL yet.

-

Vortex vigorously for 2–3 minutes.

-

Observation: The solution should be clear and colorless. If particles persist, warm the tube in a 37°C water bath for 5–10 minutes. Do not exceed 50°C to prevent heat-induced degradation or dehydration artifacts.

-

-

Volume Adjustment:

-

Once fully dissolved, add sterile Milli-Q water to bring the total volume to exactly 10 mL . Invert to mix.

-

-

pH Check (Quality Control):

-

Spot-check 10 µL on a pH strip. The pH should be between 6.0 and 8.[7]0. If pH < 5.0, neutralization with dilute NaOH may be required, but this is rare for the calcium salt.

-

-

Sterilization:

-

Draw the solution into a 10 mL syringe.

-

Attach a 0.22 µm PES filter .

-

Dispense into sterile microcentrifuge tubes (1 mL aliquots recommended).

-

-

Storage:

-

Label as "100 mM Ca-Glycerate Stock".

-

Store at -20°C . Avoid repeated freeze-thaw cycles (limit to 1–2 cycles).

-

Protocol: Media Supplementation & Visualization

Workflow Diagram

The following diagram illustrates the preparation and metabolic entry point, highlighting the critical filtration and dilution steps.

Caption: Workflow for Calcium D-Glycerate preparation and its downstream metabolic entry into glycolysis via Glycerate Kinase.

Application to Cells

-

Dilution: To achieve a 1 mM working concentration of the salt (2 mM D-Glycerate):

-

Add 10 µL of 100 mM Stock to 990 µL of Culture Media.

-

-

Visual Inspection (Self-Validation):

-

Hold the media tube against a light source.

-

Pass: Solution remains clear red/pink (DMEM).

-

Fail: Solution turns cloudy or opaque within 5 minutes. This indicates Calcium Phosphate precipitation.[8][9][10]

-

Remedy: If precipitation occurs, reduce the stock concentration or switch to a low-phosphate media formulation.

-

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Cloudy Stock Solution | Dissolved in PBS or tap water | Discard. Re-make using only Milli-Q water. |

| Precipitate in Media | High [Ca²⁺] x [PO₄³⁻] product | Do not exceed 5 mM added Calcium Glycerate in standard DMEM. Use Calcium-free DMEM for higher doses. |

| Cell Detachment | Calcium shock or pH shift | Ensure stock pH is ~7.0. Add stock slowly to media with gentle swirling. |

| Crystals after Thawing | Low solubility at -20°C | Warm tube to 37°C and vortex until fully redissolved before use. |

References

-

PubChem. (n.d.). Glyceric acid calcium dihydrate, D-.[3][4] National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Guo, L., et al. (2016). Solubility of calcium in cell culture medium...[10][11]. ResearchGate. Retrieved February 25, 2026, from [Link]

-

Habe, H., et al. (2009).[2] Production of D-glyceric acid by Acetobacter tropicalis. Applied Microbiology and Biotechnology. (Contextual grounding for metabolic pathway).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acs.org [acs.org]

- 3. D-Glyceric acid calcium salt dihydrate | CAS 6000-41-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Glyceric acid calcium dihydrate, D- | C6H14CaO10 | CID 17749140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-Glyceric Acid Calcium Salt Dihydrate | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. csstc.org [csstc.org]

- 8. its.caltech.edu [its.caltech.edu]

- 9. Calcium Phosphate Precipitation | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

Application Note: Enzymatic Quantification of D-Glycerate in Biological Fluids

Methodology: Hydrazine-Coupled D-Glycerate Dehydrogenase Assay

Abstract

This application note details a robust, high-throughput enzymatic protocol for the quantification of D-Glyceric acid (D-Glycerate) in plasma, urine, and cell culture supernatants. Unlike non-specific colorimetric methods, this assay utilizes the stereospecificity of D-Glycerate Dehydrogenase (GlyDH) coupled with a hydrazine trapping system to drive the thermodynamic equilibrium toward oxidation. This method is critical for researching D-Glyceric Aciduria (GLYCTK deficiency) and mitochondrial serine metabolism.

Introduction & Clinical Significance

D-Glyceric acid is an intermediate in the catabolism of serine and fructose.[1][2][3] In healthy physiology, it is phosphorylated by D-Glycerate Kinase (GK) to 2-phosphoglycerate, entering glycolysis.[1][4]

Clinical Relevance:

-

D-Glyceric Aciduria: A rare autosomal recessive metabolic error caused by mutations in the GLYCTK gene.[1][2][4] Deficiency in GK leads to the accumulation of D-Glycerate to toxic levels (up to 2000-fold increase in urine), resulting in progressive encephalopathy, microcephaly, and metabolic acidosis.

-

Oxalosis Differentiation: Distinguishing D-Glyceric aciduria from Primary Hyperoxaluria Type II (L-Glyceric aciduria) is diagnostic critical.[1] This enzymatic assay is specific to the D-isomer, whereas gas chromatography often requires chiral derivatization to distinguish enantiomers.

Assay Principle

The quantification relies on the enzymatic oxidation of D-Glycerate by D-Glycerate Dehydrogenase (GlyDH) (EC 1.1.1.29).

The Thermodynamic Challenge: Under physiological conditions (pH 7.0), the equilibrium of the GlyDH reaction strongly favors the reduction of hydroxypyruvate to D-glycerate (Reverse Reaction). To quantify D-Glycerate (Forward Reaction), two modifications are employed:

-

High pH Buffer (pH 9.5): Favors proton release and oxidation.

-

Hydrazine Trapping: Hydrazine reacts with the ketone product (Hydroxypyruvate) to form a stable hydrazone. This removes the product from the equilibrium, driving the reaction to completion (Stoichiometric 1:1 conversion).

Reaction Equation:

Detection: The formation of NADH is measured spectrophotometrically at 340 nm . The increase in absorbance is directly proportional to the initial D-Glycerate concentration.

Figure 1: Mechanistic pathway of the Hydrazine-Coupled GlyDH Assay. The trapping step prevents the reversible back-reaction.

Materials & Reagents

A. Equipment

-

Microplate reader capable of absorbance measurement at 340 nm.

-

96-well UV-transparent plates (or standard clear plates if pathlength correction is applied).

-

Refrigerated Centrifuge.

B. Reagents

| Component | Specification | Purpose |

| Glycine | Molecular Biology Grade | Buffer base. |

| Hydrazine Sulfate | High Purity | Carbonyl trapping agent. |

| NAD+ | Free Acid, Grade I | Cofactor (Oxidizing agent). |

| D-Glycerate Dehydrogenase | From Spinacia oleracea or Recombinant | Specific catalyst. |

| D-Glyceric Acid Ca Salt | Standard | Note: Use Calcium salt for stability; correct MW for calculations. |

| Perchloric Acid (PCA) | 0.5 M | Deproteinization. |

| Potassium Carbonate | 2.5 M | Neutralization. |

C. Buffer Preparation (Glycine-Hydrazine Buffer, pH 9.5)

-

Dissolve 3.75 g Glycine and 2.6 g Hydrazine Sulfate in 40 mL distilled water.

-

Adjust pH to 9.5 using 5 M NaOH (Caution: Hydrazine is toxic; work in a fume hood).

-

Adjust volume to 50 mL.

-

Add EDTA (2 mM final) to chelate divalent cations that might inhibit GlyDH.

Sample Preparation Protocol

Biological fluids contain proteins (enzymes) that consume NADH (e.g., LDH) or interfere with absorbance. Deproteinization is mandatory .

Figure 2: Deproteinization workflow using Perchloric Acid (PCA) precipitation.

Step-by-Step Prep:

-

Aliquot: Take 100 µL of sample (Plasma/Urine).

-

Precipitate: Add 100 µL of ice-cold 0.5 M PCA. Vortex and incubate on ice for 10 min.

-

Clarify: Centrifuge at 12,000 x g for 5 min at 4°C.

-

Neutralize: Transfer supernatant to a new tube. Slowly add 2.5 M K2CO3 (approx 20-25 µL) until pH reaches 7.0–8.0 (monitor with pH paper).

-

Critical: Do not over-alkalinize > pH 9.0 as D-glycerate is unstable.

-

-

Final Spin: Centrifuge again to remove the potassium perchlorate precipitate. Use the clear supernatant for the assay.

-

Dilution Factor: Calculate the dilution factor (DF) based on volumes added (typically DF ≈ 2.2).

Assay Protocol (96-Well Plate)

Standard Preparation: Prepare a 10 mM stock of D-Glyceric Acid (using the Calcium salt, MW ~260.2 g/mol for hemihydrate).

-

Calculation: Dissolve 2.6 mg in 1 mL water.

-

Create a serial dilution curve: 0, 50, 100, 200, 400, 800 µM.

Reaction Mix (Per Well):

-

Buffer: 180 µL Glycine-Hydrazine Buffer (pH 9.5).

-

NAD+: 10 µL of 50 mM NAD+ stock (Final conc: ~2.5 mM).

-

Sample/Standard: 10 µL.

Execution:

-

Blanking: Add Buffer, NAD+, and Sample to the wells.

-

Baseline Read: Measure Absorbance at 340 nm (

). This accounts for intrinsic sample absorbance. -

Initiation: Add 2-5 Units of GlyDH enzyme (diluted in 10 µL buffer) to each well.

-

Incubation: Incubate at 25°C for 45–60 minutes .

-

Note: The hydrazine trap reaction is slower than direct equilibrium. Ensure the reaction reaches a plateau.

-

-

Final Read: Measure Absorbance at 340 nm (

).

Data Analysis

-

Calculate

: -

Standard Curve: Plot

(Y-axis) vs. D-Glycerate Concentration (X-axis). -

Quantification:

-

Pathlength Correction: If not using a standard curve (using extinction coefficient

), you must correct for the pathlength (

Validation & Troubleshooting

| Parameter | Specification | Troubleshooting |

| Linearity | 10 µM – 1000 µM | If sample > 1 mM, dilute with water before PCA prep. |

| LOD | ~ 5 µM | Increase sample volume to 20 µL if sensitivity is low. |

| Specificity | High for D-isomer | L-Glycerate does not react with GlyDH. |

| Drift | < 5% | If |

Interference Check: High levels of Lactate/LDH in plasma can generate background NADH if the GlyDH preparation is impure (contains LDH).

-

Solution: The PCA deproteinization step removes endogenous LDH, eliminating this interference.

References

-

Van Schaftingen, E. (1989). "D-Glycerate kinase deficiency as a cause of D-glyceric aciduria." FEBS Letters, 243(2), 127-131. Link

-